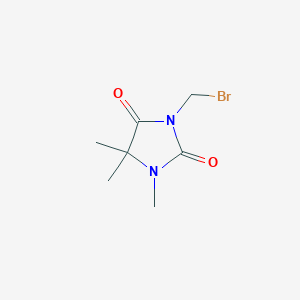

3-溴甲基-1,5,5-三甲基海因酮

描述

3-Bromomethyl-1,5,5-trimethylhydantoin is not directly mentioned in the provided papers; however, compounds with similar structures and reactivity, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) and related N-halogenated compounds, are extensively discussed. These compounds are used for bromination reactions in organic synthesis, indicating the potential utility of 3-Bromomethyl-1,5,5-trimethylhydantoin in similar contexts .

Synthesis Analysis

The synthesis of brominated compounds often involves the use of N-halogenated reagents like DBH. For instance, DBH has been used for the bromination of aromatic compounds, which suggests that 3-Bromomethyl-1,5,5-trimethylhydantoin could be synthesized through similar halogenation reactions . Additionally, the synthesis of highly substituted cyclohexanes using bromination reagents indicates the possibility of synthesizing complex brominated structures, which could be relevant for the synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin .

Molecular Structure Analysis

While the molecular structure of 3-Bromomethyl-1,5,5-trimethylhydantoin is not directly analyzed, the structure of similar brominated compounds has been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography . These methods could be applied to determine the molecular structure of 3-Bromomethyl-1,5,5-trimethylhydantoin, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of brominated compounds is well-documented, with DBH being used as a bromine source and oxidant in the synthesis of α-bromo ketones and α-amino ketones from alkenes . The presence of a bromomethyl group in 3-Bromomethyl-1,5,5-trimethylhydantoin suggests that it could participate in similar electrophilic addition reactions. Moreover, the use of DBH for bromination at specific positions on nucleosides demonstrates the regioselectivity that can be achieved with these reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromomethyl-1,5,5-trimethylhydantoin can be inferred from related compounds. For example, the solubility of DBH in aprotic solvents and its reactivity in the presence of strong acids or Lewis acids provide a basis for predicting the behavior of 3-Bromomethyl-1,5,5-trimethylhydantoin under similar conditions . Additionally, the formation of halogen bonds and hydrogen bonds in the solid state of a related brominated compound suggests that 3-Bromomethyl-1,5,5-trimethylhydantoin may also exhibit these interactions .

科学研究应用

机理洞察和化学反应

三甲基取代N-氯代海因酮中的氯重排:一项研究探讨了与3-溴甲基-1,5,5-三甲基海因酮相关的化合物中氯的重排机制,如1-氯-3,5,5-三甲基海因酮。该研究突出了两种新颖的氢原子转移反应机制,揭示了这些化合物在紫外辐射下的稳定性和反应性(McCann et al., 2012)。

用海因酮衍生物进行芳香溴化:另一项研究报道了使用1,3-二溴-5,5-二甲基海因酮对各种芳香衍生物进行溴化的过程,这个过程与类似海因酮衍生物的性质和反应性相关(Chassaing et al., 1997)。

有机合成中的卤素键活化:一项研究突出了使用3-碘-1,5,5-三甲基海因酮对苄基烃类进行碘化,展示了海因酮衍生物在合成有机化学中的催化潜力(Combe et al., 2017)。

特异结合和分子相互作用

- 取代海因酮的氢键相互作用:对二苯基海因酮和其他取代海因酮的研究表明其与9-乙基腺嘌呤的特异结合,暗示了在分子识别和药物设计中的潜在应用(Jones & Kemp, 1974)。

合成方法和新化合物

高度取代环己烷的合成:对1,3,5-三(溴甲基)-1,3,5-三烷基环己烷的合成研究突出了溴甲基取代化合物的化学多样性和反应性,用于创建复杂的分子结构(Hofmann et al., 2006)。

与金离子的配位平衡:一项研究评估了金与海因酮衍生物形成的配合物的形成常数,暗示了在配位化学和材料科学中的应用(Ohtani et al., 2005)。

安全和危害

未来方向

The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.

属性

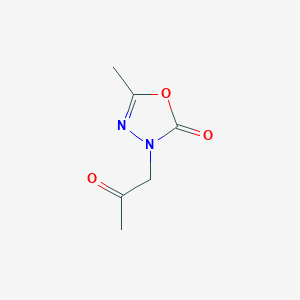

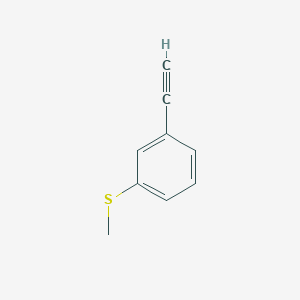

IUPAC Name |

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDOFXVZYMKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448881 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromomethyl-1,5,5-trimethylhydantoin | |

CAS RN |

159135-61-2 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

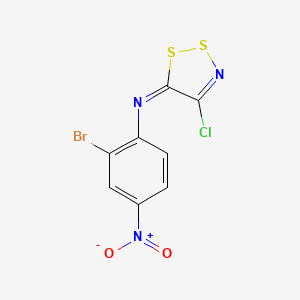

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)

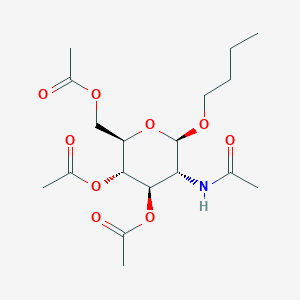

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

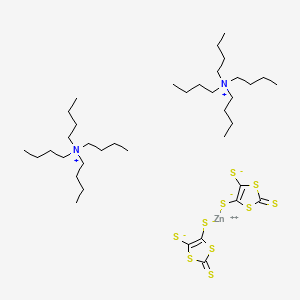

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)